molecular formula C10H11BrO B6212466 (3R)-3-(bromomethyl)-3,4-dihydro-1H-2-benzopyran CAS No. 2703749-55-5

(3R)-3-(bromomethyl)-3,4-dihydro-1H-2-benzopyran

Cat. No.: B6212466
CAS No.: 2703749-55-5
M. Wt: 227.1
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Description

(3R)-3-(bromomethyl)-3,4-dihydro-1H-2-benzopyran is an organic compound that belongs to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals. The compound’s unique structure, featuring a bromomethyl group attached to a dihydrobenzopyran ring, makes it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-(bromomethyl)-3,4-dihydro-1H-2-benzopyran typically involves the bromination of a precursor compound. One common method is the bromination of (3R)-3-methyl-3,4-dihydro-1H-2-benzopyran using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the bromination process. The use of flow reactors allows for better control over reaction conditions, such as temperature and reagent concentration, leading to a more consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-(bromomethyl)-3,4-dihydro-1H-2-benzopyran undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, to form a wide range of derivatives.

    Oxidation: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to remove the bromine atom and introduce hydrogen or other substituents.

Common Reagents and Conditions

    Nucleophilic Substitution: Typical reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are often carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in aprotic solvents like ether or tetrahydrofuran (THF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields (3R)-3-(azidomethyl)-3,4-dihydro-1H-2-benzopyran, while oxidation with potassium permanganate can produce (3R)-3-(hydroxymethyl)-3,4-dihydro-1H-2-benzopyran.

Scientific Research Applications

(3R)-3-(bromomethyl)-3,4-dihydro-1H-2-benzopyran has several scientific research applications:

    Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of (3R)-3-(bromomethyl)-3,4-dihydro-1H-2-benzopyran and its derivatives depends on the specific biological target. For example, in antimicrobial applications, the compound may interact with bacterial cell membranes or enzymes, disrupting their function and leading to cell death. In anti-inflammatory applications, it may inhibit the activity of enzymes involved in the inflammatory response, such as cyclooxygenase (COX) or lipoxygenase (LOX).

Comparison with Similar Compounds

Similar Compounds

  • (3R)-3-(chloromethyl)-3,4-dihydro-1H-2-benzopyran
  • (3R)-3-(iodomethyl)-3,4-dihydro-1H-2-benzopyran
  • (3R)-3-(hydroxymethyl)-3,4-dihydro-1H-2-benzopyran

Uniqueness

(3R)-3-(bromomethyl)-3,4-dihydro-1H-2-benzopyran is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro, iodo, and hydroxyl analogs. The bromine atom’s size and electronegativity influence the compound’s reactivity in nucleophilic substitution and other reactions, making it a valuable intermediate in organic synthesis.

Properties

CAS No.

2703749-55-5

Molecular Formula

C10H11BrO

Molecular Weight

227.1

Purity

95

Origin of Product

United States

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